(E)-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-3-(furan-3-yl)acrylamide
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Overview
Description
(E)-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-3-(furan-3-yl)acrylamide is an organic compound that features both benzofuran and furan rings These heterocyclic structures are known for their diverse biological activities and are often found in various natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-3-(furan-3-yl)acrylamide typically involves the following steps:
Formation of the Benzofuran Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Alkylation: The benzofuran ring is then alkylated with a suitable alkyl halide to introduce the propan-2-yl group.
Acrylamide Formation: The final step involves the reaction of the alkylated benzofuran with furan-3-yl acrylamide under conditions that favor the (E)-isomer formation, such as using a base like potassium carbonate in a polar aprotic solvent.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan and benzofuran rings, leading to the formation of quinones.
Reduction: Reduction reactions can target the acrylamide double bond, converting it to the corresponding amide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzofuran and furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenation using bromine or chlorine, followed by nucleophilic substitution with amines or thiols.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Saturated amides.
Substitution: Various substituted benzofuran and furan derivatives.
Scientific Research Applications
Chemistry
The compound can be used as a building block in the synthesis of more complex molecules, particularly those with potential pharmaceutical applications.
Biology
Studies may explore its biological activity, including potential antimicrobial, antifungal, or anticancer properties.
Medicine
Industry
Applications in materials science, such as the development of new polymers or organic electronic materials.
Mechanism of Action
The mechanism by which (E)-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-3-(furan-3-yl)acrylamide exerts its effects would depend on its specific biological activity. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is active.
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds like amiodarone and psoralen, known for their medicinal properties.
Furan Derivatives: Compounds like furosemide and nitrofurantoin, used in various therapeutic applications.
Uniqueness
The combination of benzofuran and furan rings in a single molecule, along with the specific substitution pattern, may confer unique biological activities and chemical properties not found in other compounds.
Properties
IUPAC Name |
(E)-N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]-3-(furan-3-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-13(19-18(20)5-3-14-6-8-21-12-14)10-15-2-4-17-16(11-15)7-9-22-17/h2-6,8,11-13H,7,9-10H2,1H3,(H,19,20)/b5-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COKDGYIDOUOVAB-HWKANZROSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)OCC2)NC(=O)C=CC3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CC1=CC2=C(C=C1)OCC2)NC(=O)/C=C/C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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